2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride
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Overview
Description
2-(2,3-Dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride is an organic compound that features a benzofuran moiety linked to an ethane sulfonyl fluoride group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzofuran structure is known for its presence in many biologically active molecules, making this compound a valuable subject for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.
Etherification: The hydroxyl group on the benzofuran ring is then etherified with 2-chloroethanol in the presence of a base such as potassium carbonate to form the 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethanol.
Sulfonylation: The final step involves the reaction of the 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethanol with sulfonyl fluoride reagents, such as fluorosulfonic acid or its derivatives, to introduce the sulfonyl fluoride group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the fluoride ion.
Oxidation and Reduction: The benzofuran moiety can participate in oxidation reactions to form benzofuranones or reduction reactions to yield dihydrobenzofurans.
Hydrolysis: The sulfonyl fluoride group is susceptible to hydrolysis under basic conditions, forming the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., methylamine) or alcohols (e.g., methanol) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Basic conditions using sodium hydroxide or potassium hydroxide.
Major Products
Substitution: Formation of sulfonamide or sulfonate esters.
Oxidation: Benzofuranones.
Reduction: Dihydrobenzofurans.
Hydrolysis: Sulfonic acids.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride is used as a building block for synthesizing more complex molecules. Its reactive sulfonyl fluoride group makes it a versatile intermediate in organic synthesis.
Biology
This compound has potential applications in biological research, particularly in the study of enzyme inhibitors. The sulfonyl fluoride group can act as a covalent inhibitor of serine proteases, making it useful in the development of enzyme inhibitors for therapeutic purposes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as drug candidates. The benzofuran moiety is known for its pharmacological activities, including anti-inflammatory and antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of novel polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride involves the interaction of its sulfonyl fluoride group with nucleophilic sites on target molecules. In biological systems, this typically involves the formation of a covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. The benzofuran moiety may also interact with various biological targets, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of fluoride.
2-(2,3-Dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonamide: Contains a sulfonamide group.
2-(2,3-Dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonic acid: The sulfonyl fluoride group is hydrolyzed to a sulfonic acid.
Uniqueness
The presence of the sulfonyl fluoride group in 2-(2,3-dihydro-1-benzofuran-6-yloxy)ethane-1-sulfonyl fluoride makes it particularly reactive towards nucleophiles, which is a distinguishing feature compared to its sulfonyl chloride or sulfonamide analogs. This reactivity is advantageous in the design of enzyme inhibitors and other biologically active molecules.
Properties
CAS No. |
2386675-40-5 |
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Molecular Formula |
C10H11FO4S |
Molecular Weight |
246.3 |
Purity |
95 |
Origin of Product |
United States |
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